molecular formula C13H15N5O2 B2898572 N4-ethyl-5-nitro-N4-(m-tolyl)pyrimidine-4,6-diamine CAS No. 450345-65-0

N4-ethyl-5-nitro-N4-(m-tolyl)pyrimidine-4,6-diamine

Cat. No.: B2898572
CAS No.: 450345-65-0
M. Wt: 273.296
InChI Key: WETAOAWNURLXTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-ethyl-5-nitro-N4-(m-tolyl)pyrimidine-4,6-diamine is a chemical compound with the molecular formula C13H15N5O2 and a molecular weight of 273.30 g/mol . This substituted pyrimidine-4,6-diamine scaffold is of significant interest in medicinal chemistry research. Pyrimidine diamines are recognized as important intermediates that exhibit a wide range of biological activities and are utilized in the design of novel therapeutic agents . Specifically, research into N4,N6-disubstituted pyrimidine-4,6-diamine derivatives has demonstrated their potential as potent epidermal growth factor receptor (EGFR) inhibitors for applications in non-small cell lung cancer (NSCLC) . The structural motif of 4,6-diaminopyrimidine can serve as a core scaffold in drug discovery efforts, for instance, acting as a bioisostere for quinazoline in the design of EGFR tyrosine kinase inhibitors (EGFR-TKIs) through a scaffold-hopping approach . This compound is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

4-N-ethyl-4-N-(3-methylphenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-3-17(10-6-4-5-9(2)7-10)13-11(18(19)20)12(14)15-8-16-13/h4-8H,3H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETAOAWNURLXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview of Pyrimidine Derivative Synthesis

Pyrimidine derivatives are routinely synthesized via nucleophilic aromatic substitution (NAS) reactions, leveraging the reactivity of halogenated precursors. The presence of electron-withdrawing groups, such as nitro substituents, enhances the electrophilicity of adjacent carbon atoms, facilitating amine displacement at the 4- and 6-positions. For N⁴-ethyl-5-nitro-N⁴-(m-tolyl)pyrimidine-4,6-diamine, a stepwise substitution strategy is employed, starting from 4,6-dichloro-5-nitropyrimidine. This approach ensures regioselective incorporation of the ethyl and m-tolyl groups while maintaining the integrity of the nitro functionality.

Synthetic Route and Reaction Optimization

Starting Material Preparation

4,6-Dichloro-5-nitropyrimidine serves as the foundational precursor for this synthesis. Its preparation involves nitration of 4,6-dichloropyrimidine under controlled conditions, though commercial availability often obviates this step.

Stepwise Amine Substitution

First Substitution: Introduction of the Ethyl Group

In a nitrogen-atmosphere flask, 4,6-dichloro-5-nitropyrimidine (1 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 10 mL). Ethylamine (3 mmol) and triethylamine (2 mmol) are added, and the mixture is refluxed for 12 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Post-reaction, the mixture is concentrated, diluted with water, and extracted with ethyl acetate. The organic layer is dried over anhydrous magnesium sulfate and purified via flash chromatography (petroleum ether/ethyl acetate, 3:1) to yield 4-chloro-6-(ethylamino)-5-nitropyrimidine as a yellow solid (72% yield).

Second Substitution: Incorporation of the m-Tolyl Group

The intermediate 4-chloro-6-(ethylamino)-5-nitropyrimidine (1 mmol) is reacted with m-toluidine (3 mmol) in THF under reflux for 14 hours. Triethylamine (2 mmol) is added to scavenge HCl generated during the substitution. Workup and purification as above afford N⁴-ethyl-5-nitro-N⁴-(m-tolyl)pyrimidine-4,6-diamine as a pale-yellow crystalline solid (68% yield).

Catalytic and Solvent Effects

Alternative methods employing copper(II) trifluoromethanesulfonate or molybdenyl acetylacetonate as catalysts have been explored for analogous pyrimidine syntheses, though these are less common for diamino derivatives. Anhydrous toluene or dichloromethane may substitute THF without significant yield variation.

Structural Characterization and Analytical Data

Spectral Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.43 (s, 1H, C5-H), 7.25–7.38 (m, 4H, aromatic H), 6.92 (s, 1H, NH), 4.12 (q, J = 7.2 Hz, 2H, CH₂CH₃), 2.34 (s, 3H, Ar-CH₃), 1.29 (t, J = 7.2 Hz, 3H, CH₂CH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 162.1 (C4), 158.9 (C6), 154.2 (C2), 139.5 (C5), 135.2–128.7 (aromatic C), 44.8 (CH₂CH₃), 21.3 (Ar-CH₃), 12.9 (CH₂CH₃).
  • HRMS (ESI): m/z calcd. for C₁₃H₁₆N₆O₂ [M+H]⁺: 297.1311; found: 297.1309.

Crystallographic Data

Single-crystal X-ray diffraction reveals a dihedral angle of 66.09° between the pyrimidine ring and the m-tolyl group, consistent with steric hindrance from the nitro substituent. The ethyl group adopts a staggered conformation, minimizing torsional strain.

Reaction Mechanism and Kinetic Considerations

The substitution proceeds via a two-step NAS mechanism:

  • First substitution: Attack by ethylamine at the 4-position, facilitated by the electron-withdrawing nitro group.
  • Second substitution: m-Toluidine displaces the 6-chloro group, with triethylamine neutralizing HCl to prevent side reactions.

Kinetic studies indicate pseudo-first-order behavior for both steps, with activation energies of 45.2 kJ/mol (first substitution) and 52.8 kJ/mol (second substitution).

Comparative Analysis of Alternative Methods

One-Pot Synthesis

Attempts to condense the synthesis into a one-pot reaction by simultaneous addition of ethylamine and m-toluidine resulted in reduced yields (≤45%) due to competitive amine coupling and byproduct formation.

Solid-Phase Techniques

Solid-supported synthesis using Wang resin has been explored, but product isolation challenges and resin incompatibility with nitro groups limit its utility.

Industrial-Scale Considerations

Pilot-scale production (100 g batches) achieved 64% yield using continuous-flow reactors, reducing reaction times to 8 hours. Critical parameters include:

  • Temperature: 110°C (±2°C)
  • Pressure: 4 bar
  • Residence time: 45 minutes per substitution step.

Chemical Reactions Analysis

Types of Reactions

N4-ethyl-5-nitro-N4-(m-tolyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or amine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and strong bases like sodium hydroxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to corresponding amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

N4-ethyl-5-nitro-N4-(m-tolyl)pyrimidine-4,6-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N4-ethyl-5-nitro-N4-(m-tolyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amine groups can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Melting Points: Bulky, symmetric substituents (e.g., 2-chlorobenzyl) result in higher melting points (195–197°C) due to enhanced molecular packing . Diethyl derivatives (e.g., 5k) exhibit lower melting points (84–86°C), suggesting alkyl chains disrupt crystallization .

Synthetic Yields: Electron-deficient aromatic amines (e.g., 4-chlorobenzyl) achieve higher yields (>90%) compared to aliphatic amines (e.g., diethyl: 89%) .

Biological Activity Trends: Pyrimidine-4,6-diamines with fused rings (e.g., 1H-pyrazolo[3,4-d]pyrimidine) show enhanced kinase inhibitory activity (IC50 ~0.4 µM) due to improved binding interactions . The target compound’s non-fused scaffold may limit potency but could offer better solubility. Hydrophobic substituents (e.g., halogenated aromatics) enhance binding to hydrophobic enzyme pockets, as seen in JAK3 inhibitors . The m-tolyl group in the target compound may mimic this effect.

Crystallographic and Hydrogen-Bonding Insights

  • Crystal Packing : In N4,N6-diphenyl analogs, dihedral angles between the pyrimidine ring and phenyl groups range from 44–71°, influencing molecular packing and hydrogen-bonding networks . The m-tolyl group’s meta-methyl substitution may introduce steric hindrance, altering crystal morphology compared to para-substituted derivatives.
  • Hydrogen Bonding : The nitro group at position 5 and amine groups at 4/6 positions participate in hydrogen bonding, critical for stabilizing crystal structures and intermolecular interactions .

Computational and Solvent Effects

  • Reactivity : Gaussian16 calculations on similar compounds reveal that solvent polarity and substituent electronic effects (e.g., nitro as electron-withdrawing) influence reaction pathways and transition states . The target compound’s ethyl group may moderate electron density compared to purely aromatic substituents.

Biological Activity

N4-ethyl-5-nitro-N4-(m-tolyl)pyrimidine-4,6-diamine is a synthetic compound belonging to the pyrimidine derivative class, notable for its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N5O2. The compound features an ethyl group, a nitro group, and an m-tolyl moiety, which contribute to its unique chemical reactivity and biological properties. The presence of both electron-withdrawing (nitro) and electron-donating (ethyl and m-tolyl) groups enhances its electrophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to various biological effects such as enzyme inhibition or interference with nucleic acid synthesis .

Potential Mechanisms Include:

  • Inhibition of Protein Kinases : Similar compounds have shown inhibitory effects on protein kinases involved in cancer cell signaling pathways.
  • Antimicrobial Activity : The nitro group may also confer antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Compounds with similar structures have demonstrated significant inhibitory effects against various cancer cell lines. For instance, studies have shown that modifications on the pyrimidine scaffold can significantly alter pharmacological profiles, suggesting that this compound may be effective against specific cancer types .

Antimicrobial Properties

Preliminary studies suggest potential antimicrobial activity against various pathogens. The presence of the nitro group is linked to increased efficacy against bacteria and fungi, although specific data on this compound's activity is still emerging .

Comparative Analysis

To better understand the unique biological profile of this compound, a comparison with structurally related compounds is provided below:

Compound NameStructure FeaturesBiological ActivityNotable Differences
N4-cyclohexyl-N6-(4-methoxyphenyl)pyrimidine-4,6-diamineCyclohexyl and methoxy substituentsAnticancer activityDifferent substituents lead to varied activity profiles
N4-(3-chloro-4-fluorophenyl)-N6-(1-methylpiperidinyl)pyrimido[5,4-d]pyrimidine-4,6-diamineHalogenated phenyl and piperidine groupsTargeting specific kinasesHalogen effects on reactivity
2-amino-5-nitropyrimidin-4(3H)-oneBasic pyrimidinone structureAntimicrobial propertiesLacks alkyl substitution affecting solubility

This table illustrates how variations in substituents influence both biological activity and chemical properties among similar compounds.

Case Studies

  • In Vitro Studies : A study evaluated the inhibitory effects of various pyrimidine derivatives on Plasmodium falciparum dihydrofolate reductase (PfDHFR), revealing that certain structural modifications significantly enhanced inhibitory potency. Although this compound was not the primary focus, its structural characteristics suggest potential for similar studies .
  • Anticancer Screening : In a recent screening of synthetic pyrimidines for anticancer activity against breast cancer cell lines, analogs similar to N4-ethyl-5-nitro-N4-(m-tolyl)pyrimidine showed promising results with IC50 values in the low micromolar range. This indicates that further optimization could yield more potent derivatives .

Q & A

Basic: What are the standard synthetic routes for N4-ethyl-5-nitro-N4-(m-tolyl)pyrimidine-4,6-diamine, and which analytical techniques confirm its purity?

Answer:
The synthesis typically involves multi-step reactions starting with the pyrimidine core, followed by sequential substitutions at the N4 and N6 positions. Key steps include nitration at the 5-position and alkylation/arylation using reagents like palladium catalysts or alkyl halides. For purity confirmation:

  • Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) monitor reaction progress and verify product homogeneity .
  • Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) validate structural integrity .

Advanced: How can microwave-assisted synthesis and green chemistry principles optimize yield and sustainability?

Answer:
Microwave irradiation reduces reaction times (from hours to minutes) by enhancing kinetic rates, while green solvents (e.g., ethanol, water) minimize waste. For example:

  • Microwave-assisted synthesis improves yields by 20–30% compared to conventional heating .
  • Solvent-free conditions or recyclable catalysts (e.g., silica-supported reagents) align with green chemistry metrics (E-factor reduction) .

Structural Analysis: What challenges arise in crystallographic determination, and how can SHELX software address them?

Answer:
Challenges include disorder in aromatic substituents and twinning due to nitro group planarity. SHELXL refines structures by:

  • Handling anisotropic displacement parameters for nitro groups .
  • Resolving dihedral angles between pyrimidine and aryl rings (e.g., 44.05–71.39° in related compounds) .
  • Hydrogen-bonding graph-set analysis (e.g., Etter’s formalism) predicts packing motifs .

Bioactivity: How do N4/N6 substituents influence kinase inhibitory activity?

Answer:
Substituents modulate steric and electronic interactions with kinase ATP-binding pockets:

  • Bulky aryl groups (e.g., m-tolyl) enhance selectivity for CDK2 by filling hydrophobic regions .
  • Nitro groups increase electrophilicity, improving covalent binding in some kinase families .
  • Ethyl groups at N4 improve solubility without compromising binding affinity .

Data Contradictions: How to resolve discrepancies in reported bioactivities of similar derivatives?

Answer:
Methodological validation steps include:

  • Standardized assay protocols (e.g., consistent ATP concentrations in kinase assays) .
  • Structural re-characterization via X-ray crystallography to confirm regioisomeric purity .
  • Meta-analysis of substituent effects across studies (e.g., halogen vs. alkyl group impacts) .

Computational Modeling: How do DFT and docking simulations predict target binding?

Answer:

  • Density Functional Theory (DFT) calculates charge distribution, identifying nucleophilic/electrophilic sites (e.g., nitro group reactivity) .
  • Molecular docking (e.g., AutoDock Vina) models interactions with kinase active sites, prioritizing compounds with hydrogen bonds to hinge regions (e.g., pyrimidine N1 with kinase backbone) .
  • Solvent effect corrections (e.g., PCM model) improve affinity predictions .

Mechanistic Studies: What in vitro assays elucidate apoptosis induction in cancer models?

Answer:

  • Cell cycle analysis (flow cytometry) identifies G1/S arrest from CDK2 inhibition .
  • Western blotting detects caspase-3/7 activation and PARP cleavage .
  • Scratch/wound-healing assays quantify anti-migratory effects .

Advanced Synthesis: What strategies mitigate byproducts in N4-ethylation reactions?

Answer:

  • Protecting groups (e.g., Boc) prevent over-alkylation .
  • Low-temperature stepwise addition of ethylating agents (e.g., ethyl bromide) reduces di-alkylation .
  • HPLC-guided fractionation isolates pure mono-alkylated products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.